molecular formula C11H12N2O3 B8340171 7-hydroxy-5-isopropoxyquinazolin-4(3H)-one

7-hydroxy-5-isopropoxyquinazolin-4(3H)-one

Cat. No. B8340171
M. Wt: 220.22 g/mol
InChI Key: LOUPLAPERITILI-UHFFFAOYSA-N
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Patent
US07691867B2

Procedure details

Pyridine (0.18 ml, 1.5 mmol) was added to a suspension of 7-hydroxy-5-isopropoxyquinazolin-4(3H)-one (3.3 g, 15 mmol) in acetic anhydride (10 ml, 75 mmol) and the mixture was stirred at 75° C. for 45 minutes. The mixture was evaporated under reduced pressure and the residue obtained was stirred in water (50 ml) at 75° C. for 1 hour and then cooled to ambient temperature and filtered to afford 5-isopropoxy-4-oxo-3,4-dihydroquinazolin-7-yl acetate (2.6 g, 65% yield) as a white solid:
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[OH:7][C:8]1[CH:17]=[C:16]2[C:11]([C:12](=[O:18])[NH:13][CH:14]=[N:15]2)=[C:10]([O:19][CH:20]([CH3:22])[CH3:21])[CH:9]=1.[C:23](OC(=O)C)(=[O:25])[CH3:24]>O>[C:23]([O:7][C:8]1[CH:17]=[C:16]2[C:11]([C:12](=[O:18])[NH:13][CH:14]=[N:15]2)=[C:10]([O:19][CH:20]([CH3:22])[CH3:21])[CH:9]=1)(=[O:25])[CH3:24]

Inputs

Step One
Name
Quantity
0.18 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
3.3 g
Type
reactant
Smiles
OC1=CC(=C2C(NC=NC2=C1)=O)OC(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 75° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)(=O)OC1=CC(=C2C(NC=NC2=C1)=O)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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